molecular formula C20H18N2O2S B2947663 (Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868376-22-1

(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2947663
CAS RN: 868376-22-1
M. Wt: 350.44
InChI Key: UQLWFBJQURVCCE-MRCUWXFGSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug discovery .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of substituted 2-amino benzothiazoles with other compounds . The reaction is typically monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring. The thiazole ring contains both sulfur and nitrogen atoms .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used as starting materials in the synthesis of other compounds with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their structure. For instance, their melting points can be determined using specific instruments .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the target they interact with. Some benzothiazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting COX-1 . Others have shown antidepressant and anticonvulsant effects .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their specific structure. Some benzothiazole derivatives have been found to be safe anti-inflammatory agents .

Future Directions

Future research on benzothiazole derivatives could focus on designing and synthesizing new derivatives with improved pharmacological profiles. These compounds could be evaluated for various biological activities, such as anti-inflammatory, antidepressant, and anticonvulsant effects .

properties

IUPAC Name

4-acetyl-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-4-12-22-18-13(2)6-5-7-17(18)25-20(22)21-19(24)16-10-8-15(9-11-16)14(3)23/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLWFBJQURVCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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